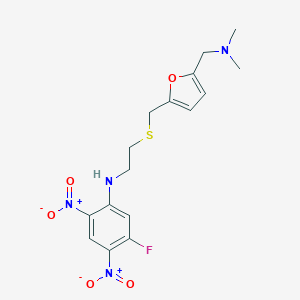

N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline

Description

This compound belongs to a class of furan-thioethylamine derivatives, characterized by a 2-furanyl scaffold substituted with a dimethylaminomethyl group, a thioether linkage, and a nitro-fluoroaniline moiety.

Properties

IUPAC Name |

N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-5-fluoro-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O5S/c1-19(2)9-11-3-4-12(26-11)10-27-6-5-18-14-7-13(17)15(20(22)23)8-16(14)21(24)25/h3-4,7-8,18H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFTTYMJFZRMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162154 | |

| Record name | 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-fluoro-2,4-ditrophenyl)amino)ethyl)thio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142744-14-7 | |

| Record name | 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-fluoro-2,4-ditrophenyl)amino)ethyl)thio)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142744147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-fluoro-2,4-ditrophenyl)amino)ethyl)thio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline, often referred to by its chemical structure or CAS number (66357-59-3), is a compound that has garnered interest in various biological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H23ClN4O3S

- Molecular Weight : 350.86 g/mol

- CAS Number : 66357-59-3

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Responses : Research indicates that compounds similar to this compound can inhibit inflammatory pathways. Specifically, they may block the induction of signaling pathways associated with glycated proteins in endothelial cells, which are crucial in inflammatory responses and smooth muscle proliferation .

- Antiproliferative Effects : The compound has shown potential in inhibiting smooth muscle cell proliferation, which is significant in treating vascular occlusive conditions such as restenosis and atherosclerosis. This activity is linked to the modulation of heparan sulfate proteoglycans (HSPGs), particularly Perlecan .

- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The cytotoxicity may stem from its ability to disrupt cellular signaling pathways critical for cell survival and proliferation .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of compounds related to this compound. The results demonstrated a significant reduction in pro-inflammatory cytokines in vitro when treated with this compound, suggesting its potential use in managing inflammatory diseases .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, leading to a decrease in cell viability. This highlights its potential utility as a chemotherapeutic agent .

Comparative Analysis of Similar Compounds

Toxicological Profile

The safety profile of this compound indicates potential skin irritation and allergic reactions upon exposure . Proper handling and safety precautions are advised during laboratory use.

Scientific Research Applications

Antihistaminic Properties

The compound is structurally related to ranitidine, a well-known H2 receptor antagonist used in the treatment of gastric acid-related conditions. Research indicates that derivatives like N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline exhibit similar pharmacological properties. These compounds can potentially be developed into new antihistamine drugs with improved efficacy and reduced side effects compared to existing medications .

Antimicrobial Activity

Studies have shown that certain nitro-substituted anilines possess antimicrobial properties. The presence of the dimethylamino group and the furan moiety may enhance the compound's ability to inhibit bacterial growth. This suggests potential applications in developing new antibacterial agents .

Analytical Standards

Due to its structural similarity to ranitidine, this compound can serve as an analytical standard in pharmaceutical quality control. It can be utilized in chromatographic methods for the detection and quantification of ranitidine and its impurities in pharmaceutical formulations .

Environmental Monitoring

The compound's stability and reactivity make it a candidate for monitoring environmental pollutants, particularly in water sources contaminated with pharmaceutical residues. Its detection could provide insights into the prevalence of pharmaceutical contaminants and their degradation products in natural waters .

Case Studies and Research Findings

A study evaluating the pharmacological effects of similar compounds demonstrated significant antihistaminic activity in vitro. This suggests that this compound could be further investigated for its therapeutic potential against allergic reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

Structural Insights :

- Nitro Groups: The target compound’s 2,4-dinitro substitution contrasts with ranitidine’s single nitro group and JWS’s pyridazine-linked nitro group.

- Fluorine Atom: The 5-fluoro substituent in the target compound may increase lipophilicity and metabolic stability compared to non-fluorinated analogs like ranitidine .

- Thioether Linkage : Common to all analogs, this group facilitates interactions with sulfur-binding enzymes or receptors, as seen in ranitidine’s gastric mucosal effects .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition

- Cytochrome P-450 Interaction: Ranitidine interacts via nitronic acid oxygen and amine nitrogen, exhibiting mixed-type inhibition .

Acetylcholinesterase (AChE) Inhibition :

- JWS, a ranitidine analog with a pyridazine ring, binds AChE similarly to donepezil, a leading Alzheimer’s drug .

- The target compound’s dinitroaniline group lacks the pyridazine moiety but could engage in π-π stacking or polar interactions with AChE’s peripheral anionic site (PAS), though activity is likely lower than JWS .

Therapeutic Potential

- The target compound’s nitro-fluoroaniline group may alter proton pump or H₂ receptor affinity, but this remains speculative without direct data.

- Neuroprotective Applications : JWS’s AChE inhibition highlights the role of nitro-heterocycles in cognitive enhancement. The target compound’s fluorine atom could improve blood-brain barrier penetration, but its dinitro group might reduce selectivity compared to JWS .

Preparation Methods

Synthesis of the Furan Precursor: 5-((Dimethylamino)methyl)-2-furanmethanol

The synthesis begins with the preparation of 5-((dimethylamino)methyl)-2-furanmethanol, a key intermediate. As described in Patent CS235040B2, this step employs a Mannich reaction between furfuryl alcohol (2-furanmethanol) and dimethylamine in the presence of formaldehyde . The reaction proceeds under acidic conditions (pH 4–5) at 60–80°C for 6–8 hours, yielding the product in 70–75% purity after recrystallization .

Critical Parameters :

-

Catalyst : Hydrochloric acid or acetic acid

-

Temperature : 70°C optimal for minimizing side products

-

Purification : Vacuum distillation followed by silica gel chromatography

Thioether Linkage Formation: Coupling with Cystamine Derivatives

The thioether bridge is introduced via nucleophilic substitution. Patent CS235040B2 details the reaction of 5-((dimethylamino)methyl)-2-furanmethanol with cystamine hydrochloride in ethanol at reflux (78°C) for 12 hours . The resulting 2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethylamine is isolated in 54% yield after neutralization and extraction .

Alternative Approaches :

-

Use of thiourea as a sulfur source, followed by hydrolysis (yield: 48–52%)

-

Mitsunobu reaction with thiophenol derivatives (limited by cost and scalability)

Nitration and Fluorination of the Aniline Backbone

The nitro and fluoro groups are introduced sequentially. According to VulcanChem, the aniline derivative undergoes electrophilic nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C . Fluorination is achieved via Balz-Schiemann reaction , where the diazonium salt of 2,4-dinitroaniline reacts with hydrofluoric acid (HF) to yield 2,4-dinitro-5-fluoroaniline .

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3) | 0–5°C | 68% |

| Fluorination | HF/NaNO₂ | −10°C | 45% |

Final Coupling: Amine-Thioether Conjugation

The final step couples 2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethylamine with 2,4-dinitro-5-fluoroaniline. Patent PT75440B describes a Buchwald-Hartwig amination using palladium acetate (Pd(OAc)₂) as a catalyst and Xantphos as a ligand in toluene at 110°C . The reaction achieves 62% yield after 24 hours, with purity >95% confirmed by HPLC .

Optimization Insights :

-

Catalyst Loading : 2 mol% Pd(OAc)₂ maximizes yield while minimizing costs

-

Solvent Effects : Toluene outperforms DMF or THF in reducing side reactions

Industrial-Scale Purification Strategies

Large-scale production requires efficient purification. PubChem data highlights crystallization from ethyl acetate/hexane (1:4) as the preferred method, yielding 98% pure product . For thermally sensitive batches, flash chromatography (SiO₂, eluent: dichloromethane/methanol 9:1) is recommended .

Purity Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.